N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a structurally complex heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with a benzothiophene ring. Key structural elements include:
- 2-Phenylethyl substituent: Positioned at the 3-position of the pyrimidinone ring, contributing to steric bulk and π-π interactions.
- Diketone functionality: At the 2- and 4-positions of the pyrimidinone ring, enabling hydrogen bonding and metal coordination.
This compound is hypothesized to exhibit bioactivity due to its structural similarity to other thienopyrimidine derivatives, which are known for roles in enzyme inhibition and anticancer applications .
Properties
Molecular Formula |
C26H27N3O3S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c30-22(27-19-11-5-2-6-12-19)17-29-23-20-13-7-8-14-21(20)33-24(23)25(31)28(26(29)32)16-15-18-9-3-1-4-10-18/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,27,30) |
InChI Key |
APXUXHKLYDAUSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)SC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a benzothieno[3,2-d]pyrimidine derivative with a cyclohexylamine derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thienopyrimidine derivatives are a well-studied class of compounds with diverse pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives
Key Findings from Comparative Analysis
Benzofuro[3,2-d]pyrimidine analogs (e.g., ) show reduced metabolic stability due to oxygen’s electronegativity, whereas sulfur in the target compound may improve resistance to oxidation .
Substituent Effects: Cyclohexyl vs. 2-Phenylethyl vs. Fluorobenzyl: Fluorinated analogs (e.g., ) exhibit stronger electronegative interactions with target proteins, but the phenylethyl group in the target compound may enhance hydrophobic binding .
Bioactivity Trends: Thienopyrimidines with bulky substituents (e.g., cyclohexyl, 4-ethoxybenzyl) demonstrate enhanced anticancer activity, likely due to steric shielding of the reactive diketone moiety . Compounds with heteroaromatic substituents (e.g., furylmethyl in ) show moderate anti-inflammatory activity (IC₅₀ ~15 μM) but lower potency than the target compound’s phenyl-based analogs .
Biological Activity
N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that integrates a benzothieno moiety and a pyrimidine ring. The presence of the cyclohexyl group enhances its lipophilicity, which may influence its pharmacokinetic properties. The unique structural features contribute to its potential biological activities, including anticancer effects and enzyme inhibition.
Synthesis
The synthesis of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Benzothieno Structure : Utilizing cyclization reactions to create the thieno ring.
- Pyrimidine Integration : Introducing the pyrimidine moiety through condensation reactions.
- Functional Group Modifications : Adding the cyclohexyl and phenylethyl groups to enhance biological activity.
Anticancer Activity
Research indicates that N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and reactive oxygen species (ROS) generation.
The anticancer activity is believed to be mediated through several mechanisms:
- Induction of Oxidative Stress : The compound increases ROS levels, leading to cellular damage and apoptosis.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
Case Studies
A case study conducted on the efficacy of N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide in multicellular tumor spheroids demonstrated significant tumor growth inhibition compared to control groups. The study highlighted the compound's potential for further development as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
